molecular formula C10H16N2O2 B13037915 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine

1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13037915
M. Wt: 196.25 g/mol
InChI Key: MRJCTSXFQOEYIJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through several routes. One common method involves the electrocatalytic 1,2-diamination of alkenes. This process uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . Another method involves the reduction of 2,4-dimethoxyphenyl ethane-1,2-dione using appropriate reducing agents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include periodate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

Biological Activity

1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : Approximately 196.25 g/mol
  • Structure : Contains a phenyl group with two methoxy substituents and a diamine functional group.

The compound primarily acts as an enzyme inhibitor , affecting various biological pathways. Its interaction with specific molecular targets leads to alterations in enzyme activity, which can result in various pharmacological effects. For example, it has been noted to inhibit metalloproteases such as ADAMTS-4, which is implicated in osteoarthritis treatment .

Enzyme Inhibition

This compound has shown potential in inhibiting several enzymes:

  • ADAMTS-4 Inhibition : This compound exhibits over 1000-fold selectivity for ADAMTS-4 compared to other metalloproteases like ADAMTS-5 and MMP-13. This selectivity suggests its potential as a therapeutic agent for osteoarthritis .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized in the following table:

Cell Line IC50_{50} (µM) Activity
WRL-6886Moderate cytotoxicity
Caco2Not specifiedNot tested
MCF-7Not specifiedNot tested
PC-3Not specifiedNot tested

These findings indicate that while this compound exhibits moderate activity against liver cancer cells (WRL-68), further studies are required to assess its efficacy against other cancer types .

Study on Anticonvulsant Activity

A study investigated the anticonvulsant properties of derivatives related to this compound. The derivatives demonstrated significant anticonvulsant activity against PTZ-induced seizures. Although the specific activities of this compound were not detailed, the structural similarities suggest potential for similar effects .

Research on Antimalarial Activity

Another study examined the antimalarial properties of compounds structurally similar to this compound. The results indicated substantial suppression of parasitemia in infected models treated with these compounds. This suggests that modifications to the diamine structure could enhance antimalarial efficacy .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,6,11-12H2,1-2H3

InChI Key

MRJCTSXFQOEYIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N)OC

Origin of Product

United States

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